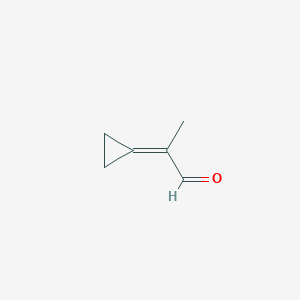

Propanal, 2-cyclopropylidene-

Description

Structure

3D Structure

Properties

CAS No. |

65145-46-2 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-cyclopropylidenepropanal |

InChI |

InChI=1S/C6H8O/c1-5(4-7)6-2-3-6/h4H,2-3H2,1H3 |

InChI Key |

VLHCVRUFEWSHFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Propanal, 2 Cyclopropylidene

Electrophilic and Nucleophilic Character of the Aldehyde Functionality within the Cyclopropylidene System

The reactivity of Propanal, 2-cyclopropylidene- is fundamentally governed by the interplay of its constituent functional groups. The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon susceptible to attack by nucleophiles. youtube.comyoutube.com In this specific molecule, the electrophilicity of the carbonyl carbon is further modulated by conjugation with the adjacent cyclopropylidene π-system. This extended conjugation can delocalize the electron density, potentially influencing the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thus its reactivity toward nucleophiles.

While aldehydes can also exhibit nucleophilic character through the formation of an enolate ion at the α-carbon, Propanal, 2-cyclopropylidene- lacks α-hydrogens. youtube.comquora.comquora.com Its structure, CH₃-C(=C(CH₂)₂)-CHO, has a quaternary α-carbon, precluding deprotonation under standard basic conditions to form a nucleophilic enolate. However, the molecule can still act as a nucleophile in several ways:

The lone pairs on the carbonyl oxygen can act as a Lewis base, coordinating to protons or Lewis acids. masterorganicchemistry.com

The π-system of the cyclopropylidene double bond can act as a nucleophile in certain reactions, particularly in the presence of strong electrophiles or transition metal catalysts.

The primary role of the aldehyde functionality, therefore, is to act as an electrophile. It is a prime candidate for nucleophilic addition reactions, where a nucleophile attacks the electron-deficient carbonyl carbon. youtube.compressbooks.pub The facial selectivity of this attack can be influenced by the steric bulk of the adjacent cyclopropylidene group, offering potential for diastereoselective transformations.

Table 1: Electrophilic and Nucleophilic Sites of Propanal, 2-cyclopropylidene-

| Site | Character | Type of Reaction | Notes |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition | Primary site of reactivity for nucleophiles. Conjugation with C=C bond modifies reactivity. |

| Carbonyl Oxygen | Nucleophilic (Lewis Base) | Protonation, Lewis Acid Coordination | Activation of the carbonyl group towards nucleophilic attack. |

| C=C Double Bond | Nucleophilic | Electrophilic Addition, Cycloaddition, Metal Coordination | Can react with strong electrophiles or coordinate to transition metals. |

Reactions Involving the Strained Cyclopropylidene Ring System

The significant ring strain inherent in the cyclopropane (B1198618) ring of the cyclopropylidene moiety is a key driver of its reactivity. This strain energy can be released in reactions that involve the cleavage of one of the ring's C-C bonds, leading to a variety of useful molecular frameworks.

Alkylidenecyclopropanes are well-known to undergo ring-opening reactions and rearrangements, often promoted by heat, acid, or transition metals. thieme-connect.deorganic-chemistry.org In the case of Propanal, 2-cyclopropylidene-, the cleavage of the cyclopropane ring can proceed via different pathways. A common mechanism involves the distal cleavage of the C-C bond of the cyclopropane ring. organic-chemistry.org For instance, in reactions analogous to those of alkylidenecyclopropyl ketones with amines, the aldehyde could first form an iminium ion intermediate, which facilitates the ring opening to generate a stabilized carbocation or a related species. organic-chemistry.org This intermediate can then undergo further reactions, such as cyclization or trapping by a nucleophile, to yield more complex products.

Transition metals can also catalyze ring-opening by oxidative addition into one of the strained C-C bonds, forming a metallacyclobutane intermediate that can evolve into various products.

Table 2: Potential Ring-Opening Reactions

| Reagent/Condition | Probable Intermediate | Potential Product Type | Reference Analogy |

| Acid (H⁺) | Vinyl Cation | Rearranged unsaturated aldehydes | thieme-connect.de |

| Amines/Iminium Formation | Zwitterionic species | Heterocyclic compounds (e.g., pyrroles) | organic-chemistry.org |

| Transition Metals (e.g., Pd, Rh) | Metallacyclobutane | Functionalized dienes, other ring systems | thieme-connect.de |

The exocyclic double bond of Propanal, 2-cyclopropylidene- is a reactive π-system capable of participating in various cycloaddition reactions. libretexts.orgyoutube.com These reactions are powerful tools for constructing cyclic molecules with high stereocontrol.

One of the most significant reaction types for this system is the [3+2] cycloaddition. This can be achieved through a palladium-catalyzed ring-opening/[3+2] annulation pathway. rsc.org In such a process, a Pd(0) catalyst could oxidatively add to the cyclopropane ring to form a palladacyclobutane, which then rearranges to a zwitterionic trimethylenemethane-palladium intermediate. This intermediate is a three-atom component that can react with a two-atom component (a dipolarophile) to form a five-membered ring.

Other cycloaddition pathways are also conceivable:

[2+2] Cycloaddition: The double bond can react with another alkene or ketene, either thermally or photochemically, to form a spirocyclic cyclobutane (B1203170) ring system. libretexts.orgnih.gov

[4+2] Diels-Alder Reaction: The C=C bond can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring containing a spiro-fused cyclopropane.

The specific pathway followed often depends on the reaction partner and the catalyst employed. documentsdelivered.com

α-Hydrogen Reactivity: Advanced Aldol (B89426) Condensations and Related Stereocontrolled Transformations

The classical aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound. libretexts.org The formation of the enolate requires the presence of at least one acidic α-hydrogen. As previously noted, Propanal, 2-cyclopropylidene- does not possess any α-hydrogens and therefore cannot self-condense or act as the nucleophilic enolate component in a standard aldol reaction. quora.com

However, its highly electrophilic carbonyl group makes it an excellent substrate for crossed-aldol condensations , where it acts exclusively as the electrophilic acceptor. quora.comvedantu.com When reacted with another aldehyde or a ketone that can form an enolate (e.g., acetone (B3395972) or propanal), Propanal, 2-cyclopropylidene- can trap the enolate to form a β-hydroxy carbonyl adduct.

Reaction Scheme: Enolizable Ketone/Aldehyde + Base ⇌ Enolate (Nucleophile) Enolate + Propanal, 2-cyclopropylidene- (Electrophile) → β-Hydroxy Adduct

This directed reactivity avoids the formation of self-condensation side products from the cyclopropylidene component, simplifying the product mixture. Furthermore, the development of modern stereocontrolled transformations, such as the Mukaiyama aldol reaction using silyl (B83357) enol ethers and a Lewis acid catalyst, would be highly applicable. The defined geometry of the silyl enol ether and the choice of chiral Lewis acid could allow for precise control over the stereochemistry of the newly formed stereocenters in the product.

Mechanistic Studies of Catalyzed Reactions Involving Propanal, 2-cyclopropylidene-

The combination of a strained ring, a double bond, and a carbonyl group makes Propanal, 2-cyclopropylidene- an ideal substrate for transition metal catalysis, which can enable unique transformations not accessible through traditional methods. researchgate.netyoutube.com

Transition metals like palladium, gold, rhodium, and platinum play a pivotal role in activating the different functionalities of the molecule. thieme-connect.deyoutube.com

Gold (Au) and Platinum (Pt) Catalysis: These soft, carbophilic Lewis acids are known to activate alkynes, allenes, and enynes. nih.govntnu.edu In the context of Propanal, 2-cyclopropylidene-, a Au(I) or Pt(II) catalyst could coordinate to the exocyclic double bond. This coordination could facilitate a ring-opening rearrangement to form a highly reactive cyclopropyl (B3062369) gold carbene-like intermediate. nih.gov This intermediate is a versatile species that can undergo a variety of subsequent C-C bond-forming reactions, including cyclopropanation with an external alkene or insertion reactions.

Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile. As mentioned, Pd(0) can insert into the strained C-C bonds of the cyclopropane ring to initiate ring-opening and subsequent annulation reactions, such as [3+2] cycloadditions. rsc.org Pd(II) catalysis could also be employed, for example, in Wacker-type oxidations if the reaction conditions were modified, or in cross-coupling reactions if a suitable derivative were prepared.

Rhodium (Rh) Catalysis: Rhodium catalysts are well-known for their ability to catalyze cycloaddition and C-H activation reactions. A plausible catalytic cycle could involve the coordination of a Rh(I) complex to the aldehyde and the double bond, followed by oxidative cyclometalation to form a five-membered rhodacycle. This intermediate could then undergo migratory insertion with another reactant (e.g., an alkyne) to forge new C-C bonds in a highly controlled manner.

Table 3: Examples of Plausible Transition Metal-Catalyzed Transformations

| Catalyst | Proposed Intermediate | Reaction Type | Product Class | Reference Analogy |

| Au(I) / Pt(II) | Cyclopropyl Gold Carbene | Rearrangement / Cycloaddition | Functionalized Dienes, Polycyclic Systems | nih.govntnu.edu |

| Pd(0) | Trimethylenemethane-Pd | [3+2] Cycloaddition | Spirocyclic 5-membered rings | rsc.org |

| Rh(I) | Rhodacyclopentanone | Carbonylative Cycloaddition | Fused-ring Ketones | youtube.com |

| Cr-based | Chromium Carbene/Carbenoid | Asymmetric Cyclopropanation | Chiral Cyclopropanes | researchgate.net |

Lack of Specific Research Hinders Detailed Analysis of Organocatalytic Transformations of Propanal, 2-cyclopropylidene-

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with numerous studies dedicated to the stereoselective functionalization of α,β-unsaturated aldehydes. These reactions, often employing chiral secondary amines such as proline and its derivatives, proceed through the formation of chiral iminium ion intermediates, which activate the aldehyde towards nucleophilic attack. This strategy has been successfully applied to a wide array of substrates, leading to the development of highly efficient and stereoselective Michael additions, cycloadditions, and other transformations.

However, the unique structural features of Propanal, 2-cyclopropylidene-, which incorporates a reactive cyclopropylidene moiety conjugated with the aldehyde, would be expected to impart distinct reactivity. The high ring strain of the cyclopropylidene group could influence the electronic properties of the conjugated system and potentially open up novel reaction pathways. Mechanistic investigations into the behavior of this specific substrate under organocatalytic conditions would be necessary to understand its reactivity profile and to develop protocols for its stereoselective transformation.

Such research would likely involve screening various types of organocatalysts, including different diarylprolinol silyl ethers and other chiral amines, to identify catalysts capable of inducing high levels of stereocontrol. Detailed mechanistic studies, potentially involving computational modeling, would be crucial to elucidate the transition states and intermediates involved in these hypothetical reactions.

Unfortunately, without any dedicated studies on Propanal, 2-cyclopropylidene- in the realm of organocatalysis, a detailed discussion of its chemical reactivity, mechanistic investigations, and application in stereoselective transformations remains speculative. The generation of specific data tables and a thorough analysis of research findings, as requested, is not possible due to the absence of primary literature on this specific compound.

Future research in this area would be valuable to expand the scope of organocatalysis and to explore the synthetic potential of strained cyclic systems like Propanal, 2-cyclopropylidene-.

Advanced Spectroscopic Characterization and Structural Elucidation of Propanal, 2 Cyclopropylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of "Propanal, 2-cyclopropylidene-". It provides profound insights into the molecule's connectivity, configuration, and the electronic environment of each atom.

High-Resolution 1H and 13C NMR Spectral Interpretation Highlighting Cyclopropylidene Influence

The 1H and 13C NMR spectra of "Propanal, 2-cyclopropylidene-" are particularly informative due to the influence of the strained cyclopropylidene ring and the electronegative aldehyde group. The cyclopropylidene group, with its sp2-hybridized exocyclic carbon and sp3-hybridized ring carbons, creates a unique electronic environment that deshields adjacent protons and carbons.

In the 1H NMR spectrum, the aldehydic proton typically appears as a singlet or a finely split multiplet in the downfield region, characteristic of protons attached to a carbonyl carbon. The protons on the cyclopropylidene ring exhibit complex splitting patterns due to geminal and vicinal coupling.

The 13C NMR spectrum is equally revealing. The carbonyl carbon of the aldehyde group resonates at a significantly downfield chemical shift. The sp2 carbons of the cyclopropylidene double bond also appear in the downfield region, while the sp3-hybridized ring carbons are found further upfield.

Table 1: 1H and 13C NMR Chemical Shift Data for Propanal, 2-cyclopropylidene-

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | 9.5 - 10.0 | 190 - 200 |

| Vinylic CH | 6.0 - 7.0 | 130 - 140 |

| Methyl CH3 | 1.8 - 2.2 | 15 - 25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Complex Connectivity

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings within the molecule. For "Propanal, 2-cyclopropylidene-", COSY spectra would show correlations between the aldehydic proton and the vinylic proton, as well as between the vinylic proton and the methyl protons. It would also highlight the couplings among the protons of the cyclopropylidene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra establish direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Table 2: Key 2D NMR Correlations for Propanal, 2-cyclopropylidene-

| Experiment | Correlating Nuclei | Observed Correlations |

|---|---|---|

| COSY | 1H - 1H | Aldehydic H ↔ Vinylic H; Vinylic H ↔ Methyl H; Cyclopropyl (B3062369) H ↔ Cyclopropyl H |

| HSQC | 1H - 13C (one bond) | Aldehydic H ↔ Aldehydic C; Vinylic H ↔ Vinylic C; Methyl H ↔ Methyl C; Cyclopropyl H ↔ Cyclopropyl C |

| HMBC | 1H - 13C (multiple bonds) | Aldehydic H ↔ Vinylic C, Carbonyl C; Methyl H ↔ Vinylic C, Cyclopropylidene C |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Characteristic Vibrational Modes of Aldehyde and Cyclopropylidene Functionalities

The IR and Raman spectra of "Propanal, 2-cyclopropylidene-" are dominated by the characteristic vibrations of the aldehyde and cyclopropylidene moieties.

Aldehyde Group: A strong absorption band in the IR spectrum between 1720 and 1740 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. Another characteristic feature is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands in the region of 2700-2900 cm⁻¹.

Cyclopropylidene Group: The exocyclic C=C double bond of the cyclopropylidene group gives rise to a stretching vibration in the region of 1640-1680 cm⁻¹. The strained cyclopropyl ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

Table 3: Characteristic Vibrational Frequencies for Propanal, 2-cyclopropylidene-

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Cyclopropylidene | C=C Stretch | 1640 - 1680 |

Application of Reflection Absorption Infrared Spectroscopy (RAIRS) for Surface Studies

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study thin films and adsorbates on metal surfaces. While specific RAIRS studies on "Propanal, 2-cyclopropylidene-" are not extensively documented in readily available literature, the technique would be invaluable for investigating its behavior on catalytic surfaces. By analyzing the orientation and changes in the vibrational modes of the adsorbed molecule, one could gain insights into its reaction mechanisms on surfaces, such as in heterogeneous catalysis. For instance, changes in the C=O and C=C stretching frequencies upon adsorption could indicate how the molecule binds to the surface.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for elucidating its structure through analysis of its fragmentation patterns. For "Propanal, 2-cyclopropylidene-", HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₆H₈O).

The fragmentation of "Propanal, 2-cyclopropylidene-" under electron impact ionization would likely proceed through several characteristic pathways:

Loss of the formyl radical (•CHO): This would result in a prominent peak corresponding to the [M-29]⁺ ion.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would lead to a [M-15]⁺ ion.

Rearrangement and cleavage of the cyclopropylidene ring: The strained ring system can undergo complex rearrangements and fragmentations, leading to a series of smaller ions that can provide further structural information.

Table 4: Predicted High-Resolution Mass Spectrometry Fragmentation for Propanal, 2-cyclopropylidene-

| m/z (exact mass) | Proposed Fragment Ion | Formula |

|---|---|---|

| 96.0575 | [M]⁺ | C₆H₈O |

| 81.0340 | [M - CH₃]⁺ | C₅H₅O |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, stands as a powerful, non-destructive technique for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum is unique to a specific enantiomer and its intensity is directly proportional to the enantiomeric excess (ee) of a sample, making it an invaluable tool for determining the optical purity of a chiral substance.

In the context of "Propanal, 2-cyclopropylidene-," which possesses a chiral center, CD spectroscopy would be the ideal method to:

Determine Enantiomeric Excess: By measuring the CD signal at a specific wavelength, one can quantify the excess of one enantiomer over the other in a mixture.

Assign Absolute Configuration: Through comparison with theoretical calculations or data from analogous compounds with known stereochemistry, the absolute configuration (R or S) of the predominant enantiomer could be assigned.

Investigate Conformational Properties: The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule, providing insights into its conformational preferences.

Despite the theoretical applicability and importance of chiroptical spectroscopy for the analysis of "Propanal, 2-cyclopropylidene-," a comprehensive search of scientific databases and literature sources indicates that no specific experimental studies on its chiroptical properties have been published. Consequently, there are no available data tables detailing its specific rotation, molar ellipticity values at different wavelengths, or complete Circular Dichroism spectra.

The study of related α,β-unsaturated aldehydes and other cyclopropylidene-containing compounds has demonstrated the utility of CD spectroscopy in their stereochemical characterization. However, direct extrapolation of this data to "Propanal, 2-cyclopropylidene-" is not scientifically rigorous, as subtle structural differences can lead to significant changes in chiroptical behavior.

The absence of such fundamental data highlights a clear area for future research. The synthesis of enantiomerically enriched or pure samples of "Propanal, 2-cyclopropylidene-" followed by a detailed chiroptical analysis would be a valuable contribution to the field of stereochemistry and organic chemistry. Such research would not only provide the missing spectroscopic data but also enable a deeper understanding of the structure-property relationships in this class of chiral compounds.

Theoretical and Computational Chemistry of Propanal, 2 Cyclopropylidene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules like Propanal, 2-cyclopropylidene-. These methods provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of organic molecules. acs.orgresearchgate.net For Propanal, 2-cyclopropylidene-, a DFT study would typically commence with a geometry optimization to locate the minimum energy structure on the potential energy surface.

A standard DFT calculation, for instance, using the B3LYP functional with a 6-31G(d) basis set, would provide key geometric parameters. It is expected that the cyclopropylidene ring would exhibit significant strain, with C-C-C bond angles deviating substantially from the ideal sp3 hybridization angle of 109.5 degrees and the sp2 hybridized carbons of the double bond. gcsu.edu The conjugation between the cyclopropylidene double bond and the carbonyl group would likely lead to a degree of planarization of the propanal moiety to maximize π-orbital overlap.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, would offer insights into the electronic structure. researchgate.net This analysis would likely reveal significant delocalization of electron density from the cyclopropylidene ring to the carbonyl group, a characteristic feature of push-pull systems. The calculated atomic charges would indicate the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond, which are key sites for nucleophilic attack.

Table 1: Representative Theoretical Data for Ground State Propanal, 2-cyclopropylidene- (Hypothetical DFT Calculations)

| Property | Expected Outcome from DFT Calculations |

|---|---|

| C=C Bond Length | Shorter than a typical single bond, but potentially slightly elongated due to conjugation. |

| C=O Bond Length | Slightly elongated compared to a non-conjugated aldehyde due to resonance. |

| C-C (ring) Bond Lengths | Characteristic of a strained cyclopropane (B1198618) ring. |

| Dihedral Angle (C=C-C=O) | Close to 0° or 180° to facilitate conjugation, depending on the most stable conformer. |

| HOMO-LUMO Gap | A moderate energy gap, indicative of its potential reactivity in cycloaddition reactions. |

This table represents expected trends and is not based on published experimental or computational data for this specific molecule.

For higher accuracy in predicting molecular properties, especially energetics, ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are the gold standard, though they are computationally more demanding. researchgate.net These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT methods.

A single-point CCSD(T) calculation on a DFT-optimized geometry would provide a more reliable electronic energy. This is crucial for accurately determining thermochemical properties like the heat of formation. Furthermore, CCSD(T) calculations are instrumental in studying reaction barriers and the relative energies of different isomers or transition states with high confidence. While a full geometry optimization at the CCSD(T) level for a molecule of this size is computationally intensive, it would provide the most accurate geometric parameters available through current computational methods.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

The high ring strain of the cyclopropylidene moiety makes ring-opening reactions a probable and interesting avenue of reactivity to explore computationally. unimi.it Theoretical studies on similar strained ring systems, such as vinylidenecyclopropanes, have shown that these reactions can proceed through various pathways, often catalyzed by transition metals or initiated by nucleophilic or electrophilic attack. researchgate.netnih.govbohrium.com

A computational investigation into the ring-opening of Propanal, 2-cyclopropylidene- would involve mapping the potential energy surface for different plausible mechanisms. This would include locating the transition state structures for each pathway and calculating the corresponding activation energies. For instance, the addition of a nucleophile to the carbonyl carbon could trigger a concerted or stepwise ring-opening process. DFT calculations would be employed to determine the feasibility of such pathways by comparing their activation barriers.

The presence of a chiral center and a prochiral double bond in Propanal, 2-cyclopropylidene- suggests that it can undergo stereoselective transformations. Computational methods are instrumental in understanding and predicting the stereochemical outcomes of such reactions. rsc.orgrsc.orgnih.gov

For example, in a nucleophilic addition to the carbonyl group, the formation of one diastereomer over another can be rationalized by comparing the energies of the corresponding transition states. academie-sciences.fr DFT calculations can be used to model the approach of a nucleophile to the two faces of the carbonyl group, taking into account steric and electronic factors. The calculated energy difference between the diastereomeric transition states can provide a quantitative prediction of the diastereomeric excess, which can then be compared with experimental results if available. Similarly, for cycloaddition reactions involving the double bond, computational analysis of the transition state structures can explain the observed facial selectivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Propanal, 2-cyclopropylidene-

Conformational analysis of Propanal, 2-cyclopropylidene- would involve systematically exploring the potential energy surface as a function of the key dihedral angles. This can be achieved through relaxed potential energy surface scans at a DFT level of theory. The results would identify the low-energy conformers and the energy barriers for their interconversion. It is expected that conformers allowing for maximum conjugation (i.e., s-cis and s-trans) would be the most stable.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of Propanal, 2-cyclopropylidene- in different environments, such as in the gas phase or in a solvent. acs.orgnih.gov By simulating the motion of the molecule over time, MD can reveal the accessible conformational space and the timescales of conformational changes. researchgate.netnih.gov This information is particularly valuable for understanding how the molecule might behave in a biological system or as a reactant in solution, where interactions with the surrounding medium can influence its preferred shape.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that complement and sometimes precede experimental measurement. For Propanal, 2-cyclopropylidene-, a compound with a unique conjugated system, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Methods such as Density Functional Theory (DFT) are commonly employed to achieve a high level of accuracy in these predictions. iranchembook.irmdpi.com

The typical computational workflow begins with the construction of the molecule's three-dimensional structure. This structure is then optimized to find its lowest energy conformation using a selected level of theory and basis set, such as B3LYP/6-31+G(d,p). researchgate.net Following geometry optimization, specific calculations are performed to predict the spectroscopic parameters. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate isotropic shielding values, which are then converted to chemical shifts (δ). Vibrational frequencies (IR) are determined from the second derivatives of the energy, and electronic excitation energies (UV-Vis) are commonly calculated using Time-Dependent DFT (TD-DFT). researchgate.net

Predicted ¹H and ¹³C NMR Spectra

Computational methods can predict the ¹H and ¹³C chemical shifts, providing a theoretical spectrum that aids in the structural confirmation of Propanal, 2-cyclopropylidene-. The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electronegativity of the oxygen atom and the anisotropy of the carbonyl and vinyl groups are the dominant factors.

In ¹³C NMR, the carbonyl carbon is expected to be the most downfield signal due to significant deshielding. libretexts.org The sp² hybridized carbons of the cyclopropylidene and the alpha-carbon form the olefinic region of the spectrum. The sp³ carbons of the methyl group and the cyclopropyl (B3062369) ring are predicted to be the most upfield.

For the ¹H NMR spectrum, the aldehydic proton is characteristically found at a very low field, typically between 9 and 10 ppm. pressbooks.pub The protons on the cyclopropyl ring and the methyl protons appear at higher fields.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for Propanal, 2-cyclopropylidene- Calculated relative to a TMS standard.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| C1 | ~193.5 | H (on C1) | ~9.5 |

| C2 | ~145.0 | H (on C4/C5) | ~1.3 (multiplet) |

| C3 | ~110.2 | H (on C6) | ~2.1 (singlet) |

| C4 / C5 | ~5.5 | ||

| C6 | ~15.8 |

Predicted Infrared (IR) Spectrum

Theoretical frequency calculations can predict the positions and relative intensities of vibrational modes in the IR spectrum. For Propanal, 2-cyclopropylidene-, the most prominent absorption is anticipated to be the C=O stretching vibration of the aldehyde. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (around 1710–1685 cm⁻¹) compared to a saturated aldehyde (1740–1720 cm⁻¹). libretexts.orglibretexts.org

Other key predicted vibrations include the C=C stretch, C-H stretches for the aldehyde, vinyl, and alkyl groups, and various bending vibrations in the fingerprint region (<1500 cm⁻¹). docbrown.info

Table 2: Predicted Principal Infrared Absorption Bands for Propanal, 2-cyclopropylidene-

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~2950-3100 | C-H Stretch (sp², cyclopropyl) | Medium |

| ~2850-2950 | C-H Stretch (sp³, methyl) | Medium |

| ~2720 | C-H Stretch (Aldehyde) | Medium-Weak |

| ~1690 | C=O Stretch (Conjugated Aldehyde) | Strong |

| ~1650 | C=C Stretch (Cyclopropylidene) | Medium-Strong |

| ~1450 | C-H Bend (Methyl) | Medium |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The electronic spectrum of Propanal, 2-cyclopropylidene- is dominated by its conjugated π-electron system. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions. The primary transition is expected to be a high-intensity π → π* transition, characteristic of conjugated enones and enals, which typically falls in the 200-250 nm range. msu.eduupi.edu A second, much weaker n → π* transition, arising from the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital, is predicted at a longer wavelength, often above 300 nm. msu.edu The solvent used in experimental measurements can influence the exact position of these peaks.

Table 3: Predicted UV-Vis Absorption Data for Propanal, 2-cyclopropylidene-

| Predicted λ_max (nm) | Electronic Transition | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| ~225 | π → π* | High (~10,000-15,000 L mol⁻¹ cm⁻¹) | C=C-C=O |

Applications of Propanal, 2 Cyclopropylidene in Complex Organic Synthesis and Materials Science

Propanal, 2-cyclopropylidene- as a Versatile C6 Building Block in Retrosynthetic Strategies

In the realm of organic synthesis, the strategic disconnection of complex target molecules into simpler, readily available starting materials is a cornerstone of retrosynthetic analysis. deanfrancispress.comnumberanalytics.comucoz.com Propanal, 2-cyclopropylidene- stands out as a valuable C6 building block due to the diverse reactivity of its functional groups. The high ring strain of the cyclopropylidene moiety (approximately 40 kcal/mol) provides a thermodynamic driving force for various transformations, making it a reactive handle in synthetic sequences. nih.gov

The retrosynthetic analysis of a target molecule containing the 2-cyclopropylidene-propanal substructure could involve several key disconnections:

1,3-Dicarbonyl Synthon: The α,β-unsaturated aldehyde can be recognized as a precursor to a 1,3-dicarbonyl relationship through conjugate addition and subsequent oxidation level adjustments.

Diels-Alder Adducts: The electron-deficient alkene of Propanal, 2-cyclopropylidene- makes it an excellent dienophile in [4+2] cycloaddition reactions, allowing for the retrosynthesis of complex cyclohexene (B86901) derivatives.

Spirocyclic Systems: The cyclopropylidene group is a precursor to spirocyclic systems. For instance, it can undergo cycloaddition reactions to form 5-aza-spiro acs.orgrsc.orgheptane motifs, which are valuable in drug discovery. scilit.com

The versatility of Propanal, 2-cyclopropylidene- as a building block is further enhanced by the chemoselective reactivity of its aldehyde and alkene functionalities. This allows for a stepwise introduction of complexity, making it a powerful tool in the synthesis of intricate molecular architectures.

Synthesis of Advanced Synthetic Intermediates and Scaffolds Incorporating the Cyclopropylidene-Propanal Structure

The unique structural features of Propanal, 2-cyclopropylidene- enable its use in the synthesis of a variety of advanced synthetic intermediates and molecular scaffolds. researchgate.netsigmaaldrich.com The combination of a strained ring and a conjugated system allows for a range of transformations that lead to novel and complex structures.

One notable application is in gold-catalyzed enantioselective ring-expanding cycloisomerizations. While not directly involving Propanal, 2-cyclopropylidene-, related 1,5-enynes bearing a cyclopropylidene moiety have been shown to rearrange into chiral bicyclo[4.2.0]octadienes. nih.govacs.org This suggests that Propanal, 2-cyclopropylidene- could be a precursor to similar strained bicyclic systems through appropriate functionalization and catalysis.

Furthermore, the cyclopropylidene moiety can participate in cycloaddition reactions. For example, ethyl cyclopropylidene acetate, a related compound, undergoes catalytic asymmetric 1,3-dipolar cycloaddition with azomethine ylides to produce highly functionalized 5-aza-spiro acs.orgrsc.orgheptanes. scilit.com This highlights the potential of the cyclopropylidene group in Propanal, 2-cyclopropylidene- to serve as a linchpin for the construction of complex spirocyclic scaffolds.

The aldehyde group can be readily transformed into a variety of other functional groups, further expanding the range of accessible intermediates. For instance, reduction can yield the corresponding alcohol, oxidation can provide the carboxylic acid, and reaction with organometallic reagents can lead to secondary alcohols with diverse substituents. These transformations, coupled with the reactivity of the cyclopropylidene-alkene system, open up avenues to a wide array of complex molecular frameworks.

Utilization in Chiral Catalyst Development and Ligand Design for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. slideshare.net The development of effective chiral ligands is central to the advancement of asymmetric catalysis. beilstein-archives.org The cyclopropylidene scaffold has shown promise in this area, particularly in the form of C2-symmetric bis(oxazoline) ligands.

Chiral 2,2'-cyclopropylidene-bis(oxazolines) have been successfully employed as ligands in a variety of catalytic processes, including Diels-Alder reactions, aldol (B89426) reactions, aziridination, allylic alkylation, and cyclopropanation. google.com These ligands, when complexed with metal ions such as magnesium triflate, can catalyze the addition of ketoesters or malonates to nitroolefins with excellent enantioselectivity. google.com

Propanal, 2-cyclopropylidene- can be envisioned as a key starting material for the synthesis of novel chiral ligands. The aldehyde functionality provides a convenient handle for elaboration into more complex structures. For example, it could be used to introduce chelating groups or to be incorporated into a larger chiral backbone. The rigidity of the cyclopropylidene unit can help in creating a well-defined chiral environment around the metal center, which is crucial for high enantioselectivity. beilstein-archives.org

The development of new chiral ligands based on the Propanal, 2-cyclopropylidene- framework could lead to catalysts with novel reactivity and selectivity, expanding the toolbox of synthetic chemists for the efficient production of enantiomerically pure compounds.

Potential Role in the Development of New Polymeric Materials or Nanostructures

The unique chemical structure of Propanal, 2-cyclopropylidene- suggests its potential as a monomer for the synthesis of novel polymeric materials and nanostructures. mdpi.com The presence of an α,β-unsaturated system makes it susceptible to polymerization. wikipedia.org

α,β-Unsaturated aldehydes, in general, can undergo polymerization, and the resulting polymers can possess interesting properties. rsc.org The incorporation of the strained cyclopropylidene unit into the polymer backbone could impart unique thermal and mechanical properties. The relief of ring strain during polymerization could also influence the polymerization kinetics and the final polymer architecture. While the direct polymerization of Propanal, 2-cyclopropylidene- is not yet extensively documented, related α,β-unsaturated carbonyl compounds are known to polymerize. wikipedia.org

Furthermore, the cyclopropylidene moiety itself has been investigated in the context of materials science. For instance, cyclopropenylidenes, which are related three-membered ring carbenes, have been shown to react with alkenes and alkynes to form spiropentanes and cyclopropenylidene complexes, respectively. rsc.org While these are not polymerization reactions in the traditional sense, they demonstrate the potential for the cyclopropylidene unit to participate in the formation of complex, multi-ring structures that could be incorporated into larger macromolecular assemblies or nanostructures.

The functional aldehyde group in Propanal, 2-cyclopropylidene- could also be utilized for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This could lead to the development of "hairy" or functionalized nanoparticles with tailored properties for specific applications, such as drug delivery or catalysis. nih.gov The development of polymers and nanostructures from Propanal, 2-cyclopropylidene- remains a promising area for future research.

Future Research Directions and Emerging Trends for Propanal, 2 Cyclopropylidene

Development of Novel Catalytic Systems for Highly Selective Transformations of Propanal, 2-cyclopropylidene-

The development of new catalytic systems is paramount for controlling the reactivity of Propanal, 2-cyclopropylidene- and enabling highly selective transformations. The inherent ring strain of the cyclopropylidene group (approximately 40 kcal/mol) provides a strong thermodynamic driving force for various reactions, which can be harnessed and directed by sophisticated catalysts. nih.gov Research is trending towards the use of transition metals that can activate the molecule in unique ways, leading to complex molecular scaffolds. nih.gov

Gold(I) catalysts, for example, are effective in activating unsaturated carbon-carbon bonds to initiate cycloisomerization cascades. nih.gov In related enyne systems, gold catalysis proceeds through the formation of transient cyclopropyl (B3062369) methyl carbenium ions that can rearrange into auro-allyl cations, opening pathways for subsequent additions. nih.gov Similarly, rhodium researchgate.netacs.org, palladium researchgate.net, and nickel science.gov catalysts have shown promise in cycloaddition and annulation reactions involving cyclopropylidene derivatives. For instance, Ni(cod)2-PPh3 systems have been used for [3+2+2] cocyclization reactions of related cyclopropylideneacetates with alkynes. researchgate.net

Future work will likely focus on designing chiral catalysts to achieve enantioselective transformations, a crucial step for pharmaceutical applications. researchgate.net This includes developing catalysts for asymmetric cyclopropanation and other annulations that can set multiple stereocenters in a single step. researchgate.netresearchgate.net

Table 1: Catalytic Systems for Transformations of Cyclopropylidene Derivatives

| Catalyst System | Transformation Type | Potential Application for Propanal, 2-cyclopropylidene- | References |

|---|---|---|---|

| Gold(I) Complexes | Cycloisomerization / Cycloaddition | Diastereoselective synthesis of polycyclic structures via aldehyde addition. nih.gov | nih.gov |

| Rhodium(I)/segphos | [2+2+1] Cycloaddition | Synthesis of substituted fulvenes and cyclopentadienyl (B1206354) complexes. researchgate.net | researchgate.net |

| Nickel(0)/PPh3 | [3+2+2] Cocyclization | Construction of complex cycloheptadiene derivatives. researchgate.net | researchgate.net |

| Palladium(II) | 1,2-Dicarbofunctionalization | Controlled addition of nucleophiles and electrophiles across the double bond. researchgate.net | researchgate.net |

Exploration of Underutilized Reactivity Modes of the Cyclopropylidene-Aldehyde System

The bifunctional nature of Propanal, 2-cyclopropylidene- offers a rich landscape for exploring novel reactivity beyond standard transformations. The interplay between the strained alkylidenecyclopropane and the electrophilic aldehyde has yet to be fully exploited.

One emerging area is the use of the compound in domino reactions. For example, a tandem Michael addition followed by a nucleophilic attack on the aldehyde could lead to spirocyclopropane-annulated heterocyles. acs.org The cyclopropylidene moiety can also participate in various cycloaddition reactions, including [2+1], [3+2], and [4+2] cycloadditions, serving as a versatile precursor to other interesting heterocycles and carbocycles. researchgate.netacs.org

Another underutilized aspect is the concept of reactivity umpolung, or the reversal of polarity. ethz.ch While the aldehyde carbon is typically an electrophilic center (acceptor), catalytic strategies could be developed to make it behave as a nucleophilic donor. This would open up entirely new avenues for bond formation. The cyclopropane (B1198618) "trick" is a known method of umpolung, where the strained ring alters conventional reactivity patterns. ethz.ch Furthermore, the molecule's potential in thermal rearrangements, driven by the release of ring strain, remains a fertile ground for discovery. acs.org

Table 2: Potential Reactivity Modes for Propanal, 2-cyclopropylidene-

| Reactivity Mode | Description | Potential Products | References |

|---|---|---|---|

| Tandem Reactions | Sequential reactions in one pot, such as Michael addition followed by aldol (B89426) condensation. | Spiro-fused heterocycles. acs.org | acs.org |

| Pericyclic Reactions | Concerted cycloadditions (e.g., Diels-Alder) or electrocyclic ring-openings. | Bicyclic and polycyclic systems. researchgate.netacs.org | researchgate.netacs.org |

| Ring-Opening/Expansion | Cleavage of the strained cyclopropane ring to form linear or larger cyclic structures. | Functionalized cyclobutanones or allylic derivatives. researchgate.net | researchgate.net |

Advanced Spectroscopic and In Situ Mechanistic Probes for Reaction Monitoring

A deeper understanding of the reaction mechanisms involving Propanal, 2-cyclopropylidene- is critical for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are essential tools for this purpose, allowing for the real-time monitoring of reactions and the characterization of transient intermediates. southampton.ac.uk

Techniques such as Photoelectron Photoion Coincidence (PEPICO) spectroscopy are exceptionally well-suited for analyzing reactive mixtures and identifying elusive intermediates and products in complex chemical environments. researchgate.net For the intricate, multi-step reactions that Propanal, 2-cyclopropylidene- can undergo, in situ probes are invaluable. For instance, in gold-catalyzed reactions of similar compounds, mechanistic studies have been crucial in identifying key intermediates like digold off-cycle species, which can be isolated and characterized. nih.gov

Future research will increasingly couple experimental work with advanced spectroscopy to:

Identify Transient Species: Detect short-lived intermediates such as carbenium ions, carbenoids, or metal-vinyl species that are proposed in catalytic cycles. nih.govresearchgate.net

Elucidate Reaction Pathways: Distinguish between competing mechanistic pathways, such as stepwise radical versus concerted pericyclic mechanisms. researchgate.net

Quantify Kinetics: Measure reaction rates and activation barriers to build a comprehensive kinetic model of the system. researchgate.net

The integration of techniques like advanced Raman spectroscopy, electron energy-loss spectroscopy (EELS), and various laser-based spectroscopies will provide a more complete picture of the molecule's reactivity at a fundamental level. southampton.ac.ukarxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale discovery to industrial-scale production of Propanal, 2-cyclopropylidene- and its derivatives necessitates the adoption of modern synthesis technologies like flow chemistry and automated platforms. beilstein-journals.orgpharmaceutical-networking.com

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. interchim.com These benefits are particularly relevant for reactions involving Propanal, 2-cyclopropylidene-, which may involve strained, high-energy intermediates. Key advantages include:

Enhanced Safety: The small reactor volume minimizes risks associated with potentially hazardous intermediates or exothermic reactions. interchim.comchemanager-online.com

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature and residence time, often leading to higher selectivity and yields. beilstein-journals.orglabunlimited.com

Scalability: Scaling up production is simplified by running the system for longer periods or by parallelizing reactors, rather than using larger, potentially unsafe batch reactors. interchim.commdpi.com

Access to Novel Conditions: Reactions can be conducted at high temperatures and pressures safely, enabling chemistries that are not feasible in batch. interchim.comlabunlimited.com

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving Propanal, 2-cyclopropylidene-. sigmaaldrich.comrsc.org These robotic systems can perform numerous experiments in parallel, rapidly screening different catalysts, reagents, and conditions to identify optimal protocols. chemrxiv.orgnih.gov The integration of automated synthesis with flow reactors allows for the rapid generation of compound libraries for applications in drug discovery and materials science. chemanager-online.com

Table 3: Comparison of Synthesis Platforms for Propanal, 2-cyclopropylidene-

| Feature | Batch Chemistry | Flow Chemistry / Automated Synthesis | References |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions or hazardous intermediates. | Small reactor volumes enhance safety. | interchim.comchemanager-online.com |

| Scalability | Complex and often requires re-optimization. | Straightforward by extending run time or parallelization. | labunlimited.commdpi.com |

| Reaction Optimization | Time-consuming and resource-intensive. | Rapid screening of parameters and reagents is possible. | chemanager-online.comsigmaaldrich.com |

| Reproducibility | Can be variable due to mixing and heat transfer issues. | High reproducibility due to precise process control. | interchim.comrsc.org |

| Process Integration | Difficult to integrate with in-line analysis and purification. | Easily integrated with process analytical technology (PAT) and downstream processing. | chemanager-online.com |

Theoretical Guided Design of New Reactions and Derivatives with Enhanced Functionality

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity of complex molecules like Propanal, 2-cyclopropylidene-. mdpi.com Theoretical studies can provide deep insights that guide the rational design of new experiments, saving significant time and resources.

Key areas where theoretical modeling can make an impact include:

Mechanistic Elucidation: DFT calculations can map out entire reaction energy surfaces, identifying transition states and intermediates. mdpi.com This helps to rationalize observed outcomes, such as regio- and stereoselectivity, and to predict the feasibility of proposed reaction pathways. mdpi.comacs.org For example, computational studies have been used to understand the mechanism of nickel-catalyzed cycloadditions and the role of ligands. mdpi.com

Catalyst Design: Theoretical models can be used to design new catalysts with enhanced activity or selectivity. By understanding the electronic and steric interactions between the catalyst and the substrate, researchers can computationally screen potential catalyst structures before attempting their synthesis.

Prediction of Properties: The electronic properties and conformational landscape of new, undiscovered derivatives of Propanal, 2-cyclopropylidene- can be predicted. wisc.edu This allows researchers to target the synthesis of molecules with specific, enhanced functionalities, such as improved biological activity or unique material properties.

By combining theoretical predictions with empirical research, the development cycle for new reactions and functional molecules derived from Propanal, 2-cyclopropylidene- can be significantly accelerated.

Q & A

Basic: What are the recommended synthetic routes for 2-cyclopropylidene-propanal, and how can reaction efficiency be optimized?

Answer:

Synthesis of 2-cyclopropylidene-propanal typically involves cyclopropanation of α,β-unsaturated aldehydes via transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods. To optimize efficiency:

- Use high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via GC-MS or <sup>1</sup>H NMR to identify intermediates and adjust catalyst loading .

- Employ kinetic studies to determine optimal temperature and solvent polarity. For example, low-temperature conditions may stabilize reactive cyclopropane intermediates .

Advanced: How can discrepancies in spectroscopic data for 2-cyclopropylidene-propanal be resolved using complementary analytical techniques?

Answer:

Contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts or IR stretching frequencies) require:

- Multi-technique validation : Cross-reference 2D NMR (COSY, HSQC) to confirm carbon-proton connectivity and FTIR for functional group verification .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and rule out degradation products.

- Computational modeling (DFT or ab initio methods) to predict spectroscopic profiles and compare with empirical data .

Basic: What safety protocols are essential when handling 2-cyclopropylidene-propanal in laboratory settings?

Answer:

- Use fume hoods and nitrile gloves to avoid inhalation/skin contact, as aldehydes are often irritants .

- Store in air-tight, amber-glass containers under inert gas (e.g., argon) to prevent oxidation or polymerization .

- Include emergency wash stations and document first-aid measures for accidental exposure (e.g., flushing eyes with saline) .

Advanced: What computational methods are suitable for predicting the reactivity of 2-cyclopropylidene-propanal in novel reaction environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For cyclopropane rings, assess ring strain and its impact on aldehyde reactivity .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, especially in polar aprotic solvents like DMSO .

- Transition State Analysis : Identify kinetic barriers for cyclopropane ring-opening reactions using software like Gaussian or ORCA .

Basic: Which spectroscopic techniques are most effective for characterizing the cyclopropane ring in 2-cyclopropylidene-propanal?

Answer:

- <sup>1</sup>H NMR : Look for characteristic deshielded protons on the cyclopropane ring (δ 1.5–2.5 ppm) and coupling patterns (J ≈ 5–10 Hz) .

- <sup>13</sup>C NMR : Cyclopropane carbons typically appear at δ 10–20 ppm due to ring strain.

- Raman Spectroscopy : Identify symmetric C-C stretching vibrations (~800–1000 cm⁻¹) unique to cyclopropane systems .

Advanced: How do steric and electronic effects of the cyclopropane ring influence the aldehyde group's reactivity in 2-cyclopropylidene-propanal?

Answer:

- Steric Effects : The cyclopropane ring’s rigidity may hinder nucleophilic attack on the aldehyde. Conduct kinetic isotopic labeling (e.g., deuterated substrates) to study steric hindrance .

- Electronic Effects : Ring strain increases electron density at the aldehyde carbon, enhancing electrophilicity. Use Hammett substituent constants or electrochemical analysis (cyclic voltammetry) to quantify electronic effects .

Basic: What are the best practices for storing 2-cyclopropylidene-propanal to prevent degradation?

Answer:

- Store at –20°C under inert gas (argon/nitrogen) to inhibit oxidation.

- Add stabilizers like hydroquinone (0.1% w/w) to prevent polymerization.

- Regularly test purity via GC-FID and replace storage containers if particulate formation is observed .

Advanced: How can kinetic isotope effects be employed to study reaction mechanisms involving 2-cyclopropylidene-propanal?

Answer:

- Deuterium Labeling : Substitute cyclopropane protons with deuterium to study ring-opening mechanisms. Compare kH/kD ratios to infer rate-determining steps .

- <sup>13</sup>C Isotope Tracking : Use isotopically labeled aldehyde groups to trace nucleophilic addition pathways via LC-MS or isotope-ratio mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.